
2-Tert-butyl-4-nonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-nonylphenol is an organic compound belonging to the class of alkylphenols. It is characterized by the presence of a tert-butyl group and a nonyl group attached to a phenol ring. This compound is known for its use as an antioxidant and stabilizer in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-nonylphenol can be synthesized through the alkylation of 4-nonylphenol with isobutylene in the presence of a catalyst. The reaction typically occurs at a temperature range of 60-80°C and requires a reaction time of about 4 hours. The molar ratio of 4-nonylphenol to isobutylene is usually 1:2, and the catalyst used is often a composite super acid .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The process may involve the use of specialized equipment such as reactors, condensers, and vacuum systems to facilitate the reaction and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-nonylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their stability and durability
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-4-nonylphenol involves its ability to neutralize free radicals and reduce oxidative stress. It achieves this by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing further oxidative damage. The compound also interacts with various molecular targets, including enzymes and cellular membranes, to exert its effects .
Comparación Con Compuestos Similares
2-Tert-butyl-4-nonylphenol can be compared with other similar compounds such as:
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
4-tert-Butylphenol: Used as a stabilizer in polymer production.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant in lubricant oils .
These compounds share similar structural features and applications but differ in their specific functional groups and molecular weights, which can influence their reactivity and effectiveness in various applications.
Propiedades
Número CAS |
4960-96-7 |
|---|---|
Fórmula molecular |
C19H32O |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
2-tert-butyl-4-nonylphenol |
InChI |
InChI=1S/C19H32O/c1-5-6-7-8-9-10-11-12-16-13-14-18(20)17(15-16)19(2,3)4/h13-15,20H,5-12H2,1-4H3 |
Clave InChI |
PHOPRYXKLUFKFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




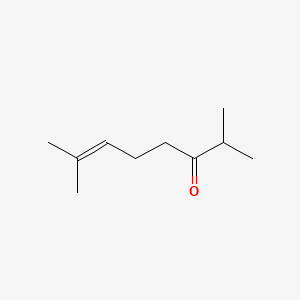
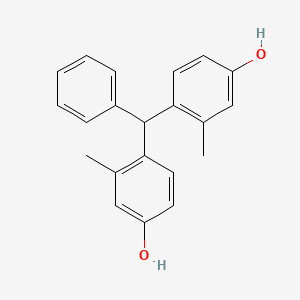
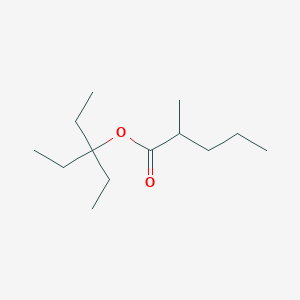
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
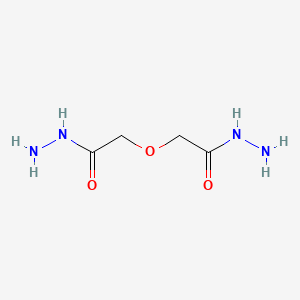
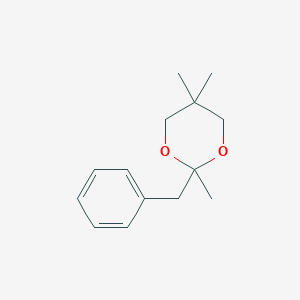
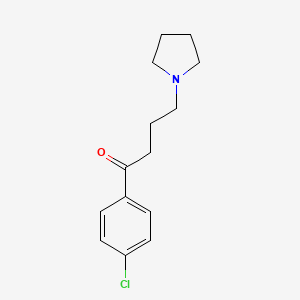
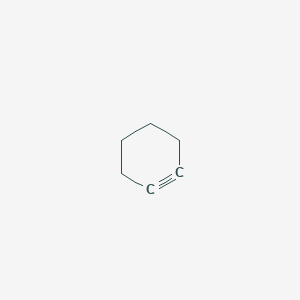
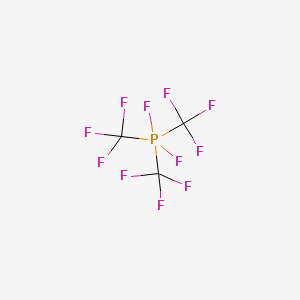
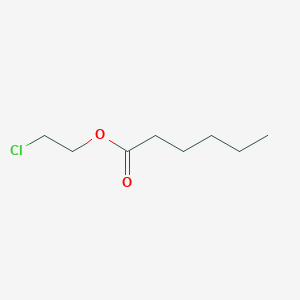
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
